3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE
Overview
Description
3’-(2-phenoxyethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and quinazoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-phenoxyethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated . Another approach includes the condensation of isatin with o-phenylenediamine under acidic conditions, followed by cyclization to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may utilize microwave irradiation to accelerate the reaction rates and improve yields. The use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are also common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3’-(2-phenoxyethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles and quinazolines, depending on the specific reagents and conditions used.
Scientific Research Applications
3’-(2-phenoxyethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-(2-phenoxyethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the binding function 3 (BF3) site of the androgen receptor, which is a therapeutic target in prostate cancer . The compound’s structure allows it to fit into specific binding sites, blocking the activity of the target protein and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((2-phenoxyethyl)thio)-1H-benzimidazole: Another compound targeting the BF3 site of the androgen receptor.
Quinazoline Derivatives: These compounds share the quinazoline core and are studied for their anti-cancer properties.
Pyrido[2,3-d]pyrimidin-5-ones: Similar in structure and used in medicinal chemistry for their biological activities.
Uniqueness
3’-(2-phenoxyethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3'-(2-phenoxyethyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-21-17-10-4-6-12-19(17)25-23(18-11-5-7-13-20(18)24-22(23)28)26(21)14-15-29-16-8-2-1-3-9-16/h1-13,25H,14-15H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTRHUGISNTLCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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